molecular formula C7H9BrOS B2856012 2-(4-Bromothiophen-3-yl)propan-2-ol CAS No. 1501857-92-6

2-(4-Bromothiophen-3-yl)propan-2-ol

Cat. No. B2856012
CAS RN: 1501857-92-6
M. Wt: 221.11
InChI Key: LLZLSTQSRDKHGI-UHFFFAOYSA-N
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Description

“2-(4-Bromothiophen-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1501857-92-6 . It has a molecular weight of 221.12 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in liquid form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Thiophene-based analogs are considered potential biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BrOS/c1-7(2,9)5-3-10-4-6(5)8/h3-4,9H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

It has a molecular weight of 221.12 .

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)propan-2-ol is not fully understood. However, it is believed to act as a nucleophile in chemical reactions, where it can donate a pair of electrons to another chemical species. This property makes it useful in various organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Bromothiophen-3-yl)propan-2-ol in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and can be used in a wide range of organic synthesis reactions. However, one of the limitations is that it is not readily available commercially, and researchers may need to synthesize it themselves.

Future Directions

There are several future directions for the use of 2-(4-Bromothiophen-3-yl)propan-2-ol in scientific research. One potential application is in the synthesis of new drug molecules, particularly those with anti-cancer or anti-inflammatory properties. It could also be used in the development of new organic synthesis reactions and as a reagent in chemical biology studies.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique properties make it useful in various organic synthesis reactions, and it has been used in the synthesis of drug molecules. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity in animal studies. As future research continues, it is likely that new applications for this compound will be discovered.

Synthesis Methods

The synthesis of 2-(4-Bromothiophen-3-yl)propan-2-ol involves the reaction between 4-bromo-3-thiophenecarboxaldehyde and isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)propan-2-ol has been used in various scientific research studies. One of its potential applications is in the field of organic synthesis, where it can be used as a reagent for the preparation of other chemical compounds. It has also been used in the synthesis of drug molecules, such as anti-cancer agents and anti-inflammatory drugs.

Safety and Hazards

The compound is associated with several safety hazards. It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause serious eye irritation, may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromothiophen-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-10-4-6(5)8/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZLSTQSRDKHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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